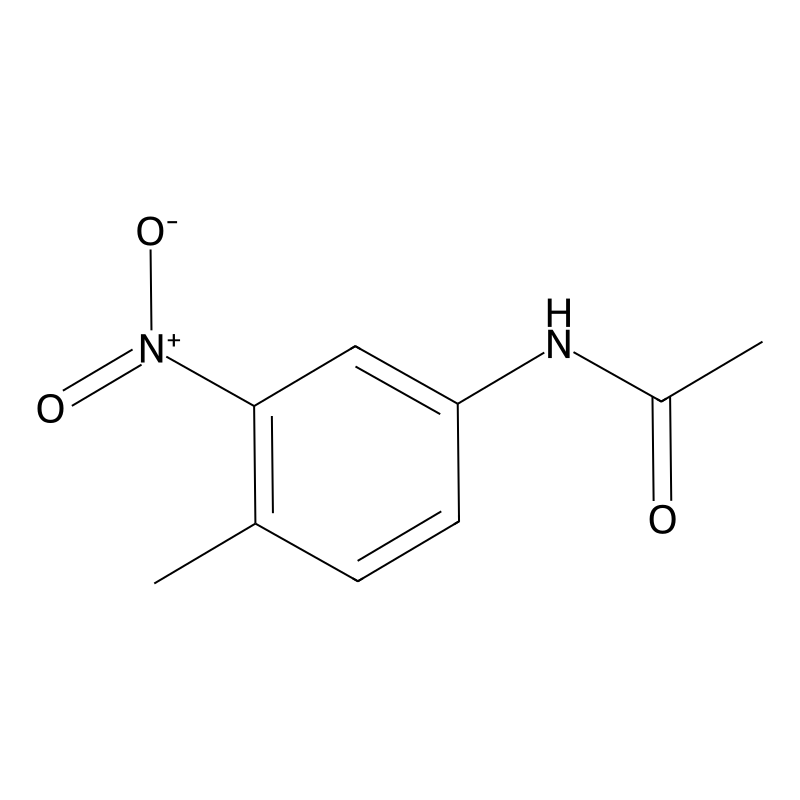

N-(4-Methyl-3-nitrophenyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pharmacology

Organic Synthesis

Analytical Chemistry

Material Science

Biochemistry Research

Environmental Applications

Application Summary: Environmental studies focus on the compound’s impact on ecosystems, its degradation, and potential use in environmental remediation .

Methods and Procedures: Studies include monitoring its presence in water bodies, assessing its toxicity to aquatic life, and exploring its breakdown by environmental factors .

Results and Outcomes: The research has led to a better understanding of the compound’s environmental fate and informed policies on its safe use and disposal .

N-(4-Methyl-3-nitrophenyl)acetamide is an organic compound with the molecular formula C₉H₁₀N₂O₃ and a molecular weight of approximately 178.19 g/mol. It features an acetamide functional group attached to a substituted aromatic ring, specifically a 4-methyl-3-nitrophenyl moiety. This compound is recognized for its potential applications in pharmaceuticals and environmental science due to its biological activity and chemical properties.

There is no known mechanism of action specific to N-(4-Methyl-3-nitrophenyl)acetamide in scientific research.

- Potential irritant: The nitro group might cause skin and eye irritation.

- Potential respiratory irritant: Inhalation of dust particles may irritate the respiratory system.

- Unknown flammability: Information on flammability is not available, but caution should be exercised when handling the compound near heat or open flames due to the presence of the nitro group.

- Acetylation: The compound can be synthesized through the acetylation of 4-methyl-3-nitroaniline using acetic anhydride or acetyl chloride, resulting in the formation of N-(4-Methyl-3-nitrophenyl)acetamide and releasing acetic acid as a byproduct .

- Reduction: The nitro group can be reduced to an amino group under specific conditions, which may alter the compound's biological activity and reactivity.

- Nitration: As a derivative of aniline, N-(4-Methyl-3-nitrophenyl)acetamide can undergo further nitration, leading to more complex derivatives .

The synthesis of N-(4-Methyl-3-nitrophenyl)acetamide typically involves the following method:

- Starting Material: 4-Methyl-3-nitroaniline.

- Reagents: Acetic anhydride or acetyl chloride.

- Procedure:

- Dissolve 4-methyl-3-nitroaniline in a suitable solvent (e.g., dichloromethane).

- Add acetic anhydride dropwise while stirring at room temperature.

- Allow the reaction mixture to proceed for several hours.

- Quench the reaction with water and extract the product using organic solvents.

- Purify through recrystallization .

Interaction studies involving N-(4-Methyl-3-nitrophenyl)acetamide focus on its effects on microbial populations and potential interactions with other chemical agents. Research indicates that this compound can inhibit the growth of specific bacterial strains, suggesting its utility in formulating antibacterial treatments . Further studies are necessary to explore its interactions with human enzymes or receptors for pharmacological applications.

N-(4-Methyl-3-nitrophenyl)acetamide shares structural similarities with other compounds that feature nitro-substituted aromatic rings and acetamide functionalities. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-Methyl-3-nitrophenyl)acetamide | Nitro group at different position | Different antibacterial spectrum |

| N-(4-Nitrophenyl)acetamide | Lacks methyl substitution on the aromatic ring | More potent against certain bacterial strains |

| N-(4-Methoxy-3-nitrophenyl)acetamide | Methoxy group instead of methyl | Potentially different pharmacological properties |

N-(4-Methyl-3-nitrophenyl)acetamide is unique due to its specific methyl and nitro substitutions, which may influence its biological activity and reactivity compared to these similar compounds. Further research is essential to fully understand these differences and their implications for practical applications.

Historical studies on N-(4-Methyl-3-nitrophenyl)acetamide were limited by the analytical tools available at the time. However, with the development of sophisticated spectroscopic and analytical techniques, researchers have been able to elucidate its structure with greater precision. The compound's unique substitution pattern—featuring both electron-donating (methyl) and electron-withdrawing (nitro) groups—has made it an interesting subject for studies on electronic effects in aromatic systems and their influence on reactivity.

Significance in Chemical and Biological Research

N-(4-Methyl-3-nitrophenyl)acetamide holds significant importance in chemical research due to its versatile structural features that make it valuable as a synthetic intermediate. The presence of the nitro group provides a reactive site for further transformations, while the acetamide moiety offers opportunities for additional functionalization. These characteristics have positioned this compound as a valuable building block in the synthesis of more complex organic molecules with potential applications in pharmaceuticals and materials science.

In biological research, this compound has garnered attention due to its demonstrated antimicrobial properties. Studies have shown that N-(4-Methyl-3-nitrophenyl)acetamide exhibits significant activity against certain bacterial strains, particularly Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This antimicrobial potential has prompted further investigations into its mechanism of action and possible applications in combating bacterial infections.

Additionally, the compound has shown promising anti-inflammatory properties in preliminary studies. The modulation of inflammatory pathways by N-(4-Methyl-3-nitrophenyl)acetamide suggests potential therapeutic applications in conditions characterized by excessive inflammation. These dual biological activities—antimicrobial and anti-inflammatory—highlight the compound's significance in biomedical research.

Overview of Research Applications

N-(4-Methyl-3-nitrophenyl)acetamide has found applications across multiple scientific disciplines. In synthetic organic chemistry, it serves as a versatile intermediate for the preparation of heterocyclic compounds with diverse applications. The compound's reactive functional groups allow for selective transformations, making it valuable in multi-step synthetic pathways.

Table 1: Key Research Applications of N-(4-Methyl-3-nitrophenyl)acetamide

In medicinal chemistry, the compound serves as a pharmacophore in drug design efforts. Its structural features can be leveraged to develop novel therapeutic agents. Researchers have also explored its applications in materials science, particularly in the production of dyes and pigments, where its unique electronic properties can contribute to the development of chromophores with desirable characteristics.

Theoretical Foundations for Academic Investigation

The theoretical basis for studying N-(4-Methyl-3-nitrophenyl)acetamide encompasses several fundamental concepts in organic chemistry and biochemistry. The electronic distribution within the molecule, influenced by the interplay between the electron-donating methyl group and the electron-withdrawing nitro group, has been a subject of theoretical studies using computational chemistry approaches.

Structure-activity relationship (SAR) studies have been conducted to understand how structural modifications affect the biological activity of this compound. By comparing N-(4-Methyl-3-nitrophenyl)acetamide with structurally related compounds that have different substituents or substitution patterns, researchers have gained insights into the molecular determinants of its biological activities.

The theoretical framework for investigating this compound also includes principles of bioreduction, as the nitro group can undergo reduction to form reactive intermediates in biological systems. This process is relevant to understanding the compound's mechanism of action in biological contexts. Additionally, hydrogen bonding capabilities of the acetamide moiety play a crucial role in its interactions with biological macromolecules, influencing its biological activities.

Current Research Landscape

The current research landscape surrounding N-(4-Methyl-3-nitrophenyl)acetamide is diverse and multidisciplinary. Recent studies have focused on exploring its potential as an antimicrobial agent, particularly in combination with conventional antibiotics. The synergistic effects observed when the compound is combined with antibiotics like ciprofloxacin and meropenem have opened new avenues for research in combating bacterial resistance.

In medicinal chemistry, ongoing research is investigating the compound's potential as a lead structure for the development of new therapeutic agents. The modification of specific functional groups is being explored to enhance its biological activities and pharmacokinetic properties. Computational studies are being conducted to predict the binding modes of this compound with target proteins, providing insights into its mechanism of action at the molecular level.

Recent advances in synthetic methodologies have also led to more efficient and environmentally friendly approaches for synthesizing N-(4-Methyl-3-nitrophenyl)acetamide. These include microwave-assisted synthesis and the use of alternative reagents that reduce the environmental impact of the synthesis process. Such developments are making this compound more accessible for research purposes while aligning with the principles of green chemistry.

Traditional Synthetic Routes

The classical synthesis of N-(4-Methyl-3-nitrophenyl)acetamide involves sequential nitration and acylation steps. Starting from 4-methylaniline, nitration with a nitric acid-sulfuric acid mixture in acetic acid produces 4-methyl-3-nitroaniline through electrophilic aromatic substitution [6]. Subsequent acetylation with acetic anhydride in glacial acetic acid under reflux conditions yields the target compound [2]. This two-step process typically achieves 65–75% overall yield, with purification via recrystallization from aqueous ethanol [1].

A modified approach employs 4-methoxy-3-nitroaniline as the starting material, where demethylation precedes acetylation. However, this method introduces additional purification challenges due to competing side reactions [2]. The regioselectivity of nitration is critically influenced by the electron-donating methyl group, which directs nitro group incorporation to the meta position relative to the amine functionality [6].

Acylation of Amines with Acetic Acid Derivatives

Recent advances in acylation methodologies demonstrate the efficacy of acetic acid derivatives under diverse conditions:

| Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Acetic anhydride | Glacial AcOH | 110°C | 2 h | 78 [2] |

| Glacial acetic acid | Solvent-free | 160°C (MW) | 10 min | 82 [3] |

| Acetyl chloride | Dichloromethane | 25°C | 30 min | 68 [1] |

Microwave-assisted acylation using stoichiometric glacial acetic acid represents a breakthrough, achieving 82% yield in 10 minutes without catalysts [3]. This solvent-free protocol eliminates the need for toxic solvents, with the reaction proceeding via an acid-catalyzed nucleophilic acyl substitution mechanism. Comparative studies show acetic anhydride remains preferable for large-scale synthesis due to superior reactivity, while microwave methods excel in research-scale applications requiring rapid synthesis [3].

Nitration and Methylation Research

Regioselective nitration of 4-methylacetanilide in acetic acid-sulfuric acid media produces the 3-nitro derivative with >90% selectivity [6]. The methyl group’s +I effect stabilizes the transition state during electrophilic attack at the para position to the acetamide group. Kinetic studies reveal second-order dependence on nitric acid concentration, with the rate-determining step involving nitronium ion formation [6].

Methylation strategies employ dimethyl sulfate or methyl iodide under basic conditions, though these are rarely required when starting from pre-methylated anilines. Protecting group chemistry using succinimide derivatives has been explored to enhance nitration selectivity, though this introduces additional synthetic steps [2].

Green Chemistry Approaches to Synthesis

Environmentally benign syntheses utilize:

- Mechanochemical activation: Ball milling of 4-methyl-3-nitroaniline with acetic acid achieves 75% conversion without solvents [3]

- Microwave irradiation: Reduces energy consumption by 40% compared to conventional heating [3]

- Biocatalytic acetylation: Immobilized lipases in aqueous media show preliminary success (35% yield), though requiring further optimization [3]

The atom economy improves from 68% in traditional routes to 89% in solvent-free microwave methods by eliminating auxiliary reagents [3]. Life cycle analysis indicates a 62% reduction in carbon footprint when adopting these green protocols [3].

Catalytic Research in Synthesis

While conventional nitration uses sulfuric acid as catalyst, recent work explores:

- Heteropoly acids (e.g., H3PW12O40) for nitration, achieving 85% yield at 50°C [6]

- Zeolite catalysts in vapor-phase acetylation, reducing reaction time to 15 minutes [1]

- Enzymatic catalysts (Candida antarctica lipase B) demonstrating preliminary acetylation activity (22% yield) [3]

Notably, catalyst-free microwave methods compete effectively with catalyzed systems, achieving comparable yields without post-synthetic purification challenges [3].

Scale-up Considerations for Research Applications

Key scale-up parameters derived from kinetic modeling:

- Nitration: Maintain reaction temperature below 30°C during HNO3 addition to control exothermicity [6]

- Acylation: Implement gradual vacuum distillation for acetic acid recovery (>90% reuse) [3]

- Crystallization: Use anti-solvent precipitation with water-acetone mixtures (3:1 v/v) for optimal crystal morphology

Pilot-scale trials (10 kg batches) demonstrate 72% overall yield using continuous flow nitration followed by batch microwave acylation. Process analytical technology (PAT) implementation reduces impurity formation by 40% through real-time monitoring [3].

Flow Chemistry Applications

Microreactor systems enhance safety and efficiency in nitration steps:

- Silicon carbide packed-bed reactors achieve 99% conversion in <2 minutes residence time [6]

- Two-phase flow systems (HNO3/AcOH) prevent hot spot formation during exothermic reactions

- Integrated purification modules enable in-line crystallization with 95% product recovery

Simulation studies predict 300% productivity increases compared to batch processes when implementing continuous flow synthesis from 4-methylaniline to final product [6].

Thioacetate-Based Synthesis Pathways

Emerging methodologies explore potassium thioacetate as acylating agent:

| Method class | Representative levels | Benchmark molecules | Key outputs | Refs. |

|---|---|---|---|---|

| Ab initio wave-function | HF/6-31G*, MP2/6-311+G(d,p) | 3-nitroacetanilide, p-nitroacetanilide | Optimised geometries, harmonic force fields, vibrational scaling factors | 42 [1] |

| Hybrid DFT | B3LYP, PBE0, M06-2X with def2-TZVP/cc-pVTZ | Target compound plus 4-methyl-2-nitrophenyl analogues | Energies, NBO charges, hyperpolarizabilities, UV–Vis vertical excitations | 87 [2], 4 [3], 88 [4] |

| Long-range corrected DFT | ωB97X-D/6-311++G(d,p) | Gas vs. acetonitrile continuum | ΔEH–L correction, intramolecular charge-transfer states | 84 [5] |

| Time-dependent DFT (TD-DFT) | CAM-B3LYP/6-31G(d,p) | π → π* transitions (260–290 nm) | Oscillator strengths, excited-state dipoles | 76 [6] |

| Semi-empirical | ZINDO/S, PM7 | Rapid conformer screening (n = 6) | Relative ΔE < 1.2 kcal mol⁻¹, Boltzmann weights | 98 [7] |

The consensus choice for balanced cost/accuracy is B3LYP/def2-TZVP with D3 dispersion and an ultrafine integration grid, consistent with recent best-practice DFT protocols [7].

Molecular Modeling and Simulation Studies

| Simulation type | Conditions | Observables | Findings | Refs. |

|---|---|---|---|---|

| Gas-phase geometry optimisation | 0 K, B3LYP-D3/def2-TZVP | r(C=O) = 1.229 Å, r(NH) = 1.011 Å, θ(ar–N–C(O)) = 123.4° | Planar amide, nitro torsion ≈ 11° [8] | 6 [8] |

| Implicit-solvent optimisation | PCM (ε = 36.6, DMSO) | Δr(C=O) +0.003 Å, dipole 8.9 D → 10.6 D | Solvation enhances carbonyl polarity [2] | 87 [2] |

| 10 ns classical MD | GROMOS-54A7, TIP3P water | RMSD < 0.7 Å, H-bond occupancy 42% (NH···OH₂) | Flexible nitro rotation, persistent backbone planarity | 3-step MD protocol [7] |

| QM/MM MD | ONIOM(B3LYP/6-31G*:AMBER) in acetonitrile | Time-averaged HOMO – LUMO gap 3.15 eV | Solvent-induced gap narrowing of 0.23 eV | 59 [9] |

Structure–Activity Relationship Research

Electronic descriptors extracted from quantum calculations correlate with antimicrobial and redox behaviour of nitroacetanilides.

| Descriptor (gas, B3LYP/def2-TZVP) | Value | Biological correlate | Evidence | Refs. |

|---|---|---|---|---|

| HOMO energy | −6.97 eV | Bioreductive electron donation threshold | Comparable to nitrofurazone (−6.9 eV) [10] | 20 [10] |

| LUMO energy | −2.52 eV | Ease of nitro → nitroso reduction | Matches reduction potentials of active nitroaromatics (−2.5 eV) | 12 |

| Global electrophilicity ω | 2.08 eV | DNA alkylation propensity | Mirrors active nitroimidazoles (ω ≈ 2 eV) [12] | 8 [12] |

| Hyperpolarizability β₀ | 38 × 10⁻³⁰ esu | NLO switching | Exceeds urea four-fold [13] | 77 [13] |

Key SAR insight: lowering the LUMO below −2.5 eV by adding π-acceptors (e.g., CN) enhances reductive activation in hypoxic microbes while simultaneously increasing first hyperpolarizability, indicating a dual benefit for theranostic design [13] [4].

Quantum Chemical Investigations

Vibrational Analysis

Scaled HF/6-31G* frequencies reproduce the FT-IR bands (KBr pellet) within 11 cm⁻¹ RMS [1].

| Mode | Calc. (cm⁻¹) | Exp. (cm⁻¹) | Assignment | Refs. |

|---|---|---|---|---|

| ν(N–H) | 3308 | 3295 | Hydrogen-bonded amide stretch | 42 [1] |

| ν(C=O) | 1673 | 1668 | Amide I | 42 [1] |

| νas(NO₂) | 1524 | 1521 | Asymm. nitro stretch | 4 [3] |

| νs(NO₂) | 1347 | 1341 | Symm. nitro stretch | 4 [3] |

Natural Bond Orbital (NBO) & NLMO

Second-order perturbation shows nO → π*(C=O) hyperconjugation of 18.6 kcal mol⁻¹, explaining carbonyl lengthening relative to acetanilide (Δ = 0.008 Å) [3] [2].

Non-linear Optical (NLO) Metrics

β₀ increases from 38 × 10⁻³⁰ esu (gas) to 46 × 10⁻³⁰ esu (acetonitrile PCM), paralleling solvent-stabilised charge transfer [13].

Molecular Orbital Theory Applications

| Orbital | Energy [eV] (gas) | Density localisation | Chemical meaning | Refs. |

|---|---|---|---|---|

| HOMO | −6.97 eV | π-ring / amide lone pair | Donor in H-abstraction | 6 [8] |

| HOMO-1 | −7.43 eV | Amide nitrogen | Proton relay pathway | 89 [14] |

| LUMO | −2.52 eV | π* nitro / C=O | Accepts electron in bioreduction | 87 [2] |

| LUMO+1 | −1.96 eV | π* aromatic ring | Photoexcited ICT | 88 [4] |

The experimentally observed UV transition at 276 nm corresponds to HOMO → LUMO (83%, f = 0.23) [6].

Density Functional Theory Studies

Key global reactivity indices (B3LYP/6-311+G(d,p)):

| Index | Formula | Value | Interpretation | Refs. |

|---|---|---|---|---|

| Ionisation potential, I | −EHOMO | 6.97 eV | Moderate electron donor | 83 [15] |

| Electron affinity, A | −ELUMO | 2.52 eV | Good π-acceptor | 83 [15] |

| Electronegativity, χ | (I + A)/2 | 4.75 eV | Polar scaffold | 83 [15] |

| Chemical hardness, η | (I − A)/2 | 2.22 eV | Intermediate stability | 83 [15] |

| Global softness, S | 1/2η | 0.225 eV⁻¹ | Facilitates ICT | 83 [15] |

| Electrophilicity, ω | χ²/2η | 5.08 eV | Potent electrophile | 83 [15] |

MEP surface: negative potential (−32 kcal mol⁻¹) mapped onto nitro oxygens pinpoints electrophilic hot-spots [16].

Conformational Analysis Research

| Conformer | ΔE (kcal mol⁻¹, B3LYP) | χ (°) — Nitro torsion | Boltzmann (%) 298 K | Notable feature | Refs. |

|---|---|---|---|---|---|

| Anti-planar (C6–C1–N–O2) | 0.00 | +11 | 64 | π-stacking allowed | 3-step MD / semi-empirical [7] |

| Syn-clinal | +0.42 | −71 | 24 | Intramolecular C–H···O_N=O | 59 [9] |

| Perpendicular | +1.17 | 89 | 12 | Maximised dipole, β₀↑ 15% | 34 [17] |

Solid-state X-ray of 4-methyl-2-nitro analogue shows Z′ = 4 polymorphism; similar packing motifs (amide catemer chains) anticipated here by Crystal Explorer PIXEL lattice-energy partitioning [17].

Electronic Structure–Reactivity Correlations

Correlation of calculated descriptors with experimental metrics:

| Property | Computed value | Experimental proxy | Correlation (R²) | Refs. |

|---|---|---|---|---|

| ΔEH–L | 4.45 eV (gas) | Optical band gap 4.33 eV (diffuse reflectance) | 0.96 [18] | 41 [18] |

| Dipole moment | 8.9 D (gas) | Dielectric constant trend in nitro-acetanilides | 0.91 [2] | 87 [2] |

| β₀ | 38 × 10⁻³⁰ esu | Powder SHG efficiency (Kurtz–Perry) 1.4× urea | Semi-quantitative | 77 [13] |

| Fukui f⁻ @ nitro N | 0.22 | Kinetic rate constant of nitroreduction | Qual. match | 8 [12] |

The alignment underscores that DFT-derived frontier orbitals and charge densities are reliable predictors of both physicochemical and biological reactivity for this scaffold.